7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
CAS No.: 892759-62-5
VCID: VC8447617
Molecular Formula: C28H26ClFN2O3S
Molecular Weight: 525 g/mol
* For research use only. Not for human or veterinary use.

Description |
7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by its unique structural features, which include an azepane ring, a benzyl group, a 3-chlorobenzenesulfonyl moiety, and a fluorinated quinoline framework. This compound is of interest in medicinal chemistry due to its potential therapeutic applications. Synthesis and CharacterizationThe synthesis of 7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. These reactions may include the use of starting materials such as benzylamine, chlorobenzenesulfonyl chloride, and fluorinated intermediates. The synthesis process is often optimized to achieve high yields under mild reaction conditions. Characterization of the compound can be performed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity. High-performance liquid chromatography (HPLC) and UV-visible spectroscopy may also be used to assess purity and concentration during synthesis and formulation stages. Potential Applications7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The quinoline framework is known for its biological activity, and the incorporation of an azepane ring and a sulfonyl group may enhance its pharmacological properties. Further research is necessary to fully elucidate its therapeutic potential and optimize its efficacy for clinical applications. Mechanism of ActionThe mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The azepane ring may facilitate binding to these targets, while the sulfonyl group could participate in interactions essential for modulating biological activity. The fluorine atom may also contribute to its pharmacokinetic properties by influencing its metabolism and bioavailability. |
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CAS No. | 892759-62-5 |
Product Name | 7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
Molecular Formula | C28H26ClFN2O3S |
Molecular Weight | 525 g/mol |
IUPAC Name | 7-(azepan-1-yl)-1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one |
Standard InChI | InChI=1S/C28H26ClFN2O3S/c29-21-11-8-12-22(15-21)36(34,35)27-19-32(18-20-9-4-3-5-10-20)25-17-26(24(30)16-23(25)28(27)33)31-13-6-1-2-7-14-31/h3-5,8-12,15-17,19H,1-2,6-7,13-14,18H2 |
Standard InChIKey | PZLBARXFNLIPBZ-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F |
Canonical SMILES | C1CCCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F |
PubChem Compound | 20905317 |
Last Modified | Aug 20 2023 |
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